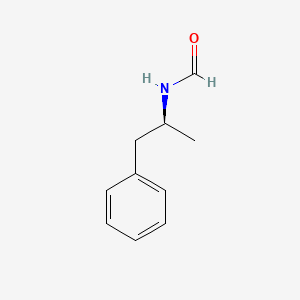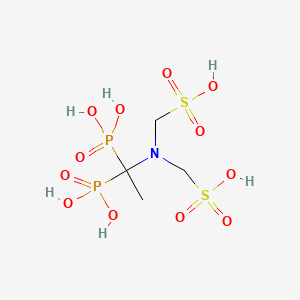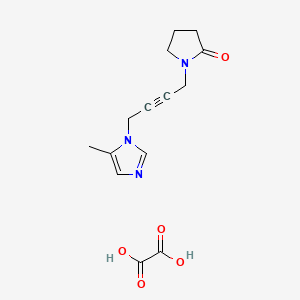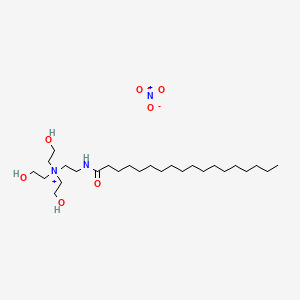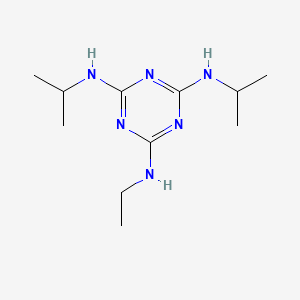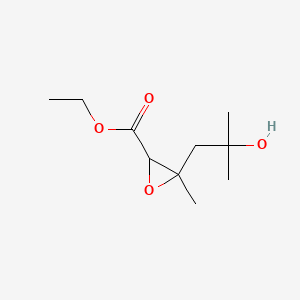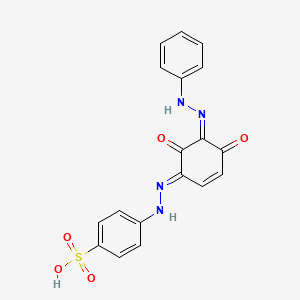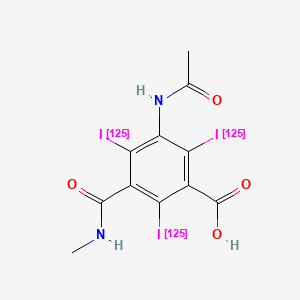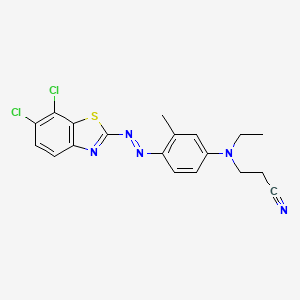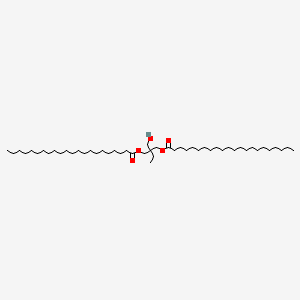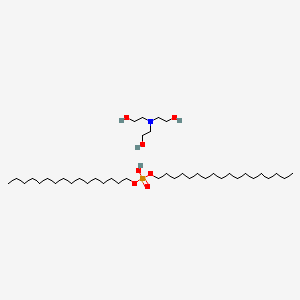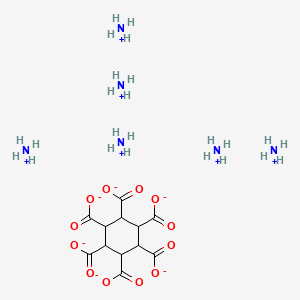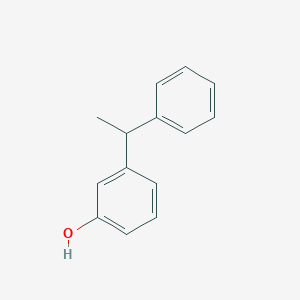
3-(1-Phenylethyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-Phenylethyl)phenol is an organic compound belonging to the class of phenols It is characterized by a phenol group attached to a benzene ring, which is further substituted with a 1-phenylethyl group at the third position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-Phenylethyl)phenol can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation of phenol with 1-phenylethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product in its pure form.
Análisis De Reacciones Químicas
Types of Reactions: 3-(1-Phenylethyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form corresponding alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the phenol group. Common reagents include halogens, nitrating agents, and sulfonating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Quinones
Reduction: Corresponding alcohols
Substitution: Halogenated, nitrated, or sulfonated derivatives
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-(1-Phenylethyl)phenol involves its interaction with cellular components, leading to various biological effects. In cancer research, it has been shown to induce apoptosis through the activation of specific signaling pathways and the disruption of mitochondrial function . The compound’s phenolic structure allows it to interact with cellular proteins and enzymes, modulating their activity and leading to the observed biological effects.
Comparación Con Compuestos Similares
Phenol: The parent compound with a simpler structure.
4-(1-Phenylethyl)phenol: A positional isomer with the 1-phenylethyl group at the fourth position.
2-(1-Phenylethyl)phenol: Another positional isomer with the 1-phenylethyl group at the second position.
Uniqueness: 3-(1-Phenylethyl)phenol is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The position of the 1-phenylethyl group can affect the compound’s ability to undergo electrophilic aromatic substitution reactions and its interaction with biological targets.
Propiedades
Número CAS |
1529462-36-9 |
|---|---|
Fórmula molecular |
C14H14O |
Peso molecular |
198.26 g/mol |
Nombre IUPAC |
3-(1-phenylethyl)phenol |
InChI |
InChI=1S/C14H14O/c1-11(12-6-3-2-4-7-12)13-8-5-9-14(15)10-13/h2-11,15H,1H3 |
Clave InChI |
YIRXHCFQVQYKCZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=CC=C1)C2=CC(=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


